4,4'-Dihydroxyazobenzene

Catalog No.
S604526
CAS No.
2050-16-0
M.F
C12H10N2O2
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dihydroxyazobenzene

CAS Number

2050-16-0

Product Name

4,4'-Dihydroxyazobenzene

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]phenol

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H

InChI Key

WKODVHZBYIBMOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O

Synonyms

4,4'-azobis(phenol), 4,4'-dihydroxyazobenzene

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O

Potential as an antifungal agent:

  • DHAB has been investigated as a starting point for developing new antifungal drugs, particularly against drug-resistant strains. Researchers noted its structural similarity to existing antifungal stilbene derivatives found in some mushrooms PubMed: .
  • Studies have shown that DHAB and derivatives synthesized from it can inhibit the growth of both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans and Candida auris, fungi commonly associated with hospital-acquired infections PubMed: .
  • It is important to note that this research is still in its early stages. While DHAB shows promise as a lead compound, further in vivo studies are needed to determine its effectiveness and safety as a potential antifungal treatment.

Use in the development of photoresponsive materials:

  • DHAB possesses a unique chemical structure that allows it to respond to light. This property makes it a valuable building block for creating photoresponsive materials RSC Publishing.
  • Researchers are particularly interested in using DHAB to develop photoresponsive glycoconjugates. These molecules combine sugars (glycosyl) with a light-sensitive component (azobenzene, in this case).
  • Photoresponsive glycoconjugates have potential applications in various fields, including:
    • Studying interactions between carbohydrates and proteins RSC Publishing.
    • Creating shape-shifting molecular structures RSC Publishing.

4,4'-Dihydroxyazobenzene is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It is characterized by two hydroxyl groups attached to the para positions of the azobenzene structure, which consists of two phenolic rings connected by a nitrogen double bond. This compound is notable for its ability to undergo photoisomerization, transitioning between cis and trans forms when exposed to light. The molecular weight of 4,4'-dihydroxyazobenzene is approximately 214.22 g/mol, and it exhibits distinct optical properties that make it of interest in various scientific fields, including materials science and photochemistry .

Currently, there is no extensive research available on the specific mechanism of action of DHAB in biological systems. However, its potential applications lie in its photoresponsive properties. When exposed to light, the azo group in DHAB can undergo isomerization, changing the molecule's shape and potentially influencing its interactions with other molecules [].

Due to its functional groups:

  • Photoisomerization: The compound can undergo reversible isomerization between its cis and trans forms upon exposure to ultraviolet or visible light. This property is utilized in photochemical applications and studies .
  • Substitution Reactions: The hydroxyl groups can act as nucleophiles, allowing for electrophilic aromatic substitution reactions, which can modify the compound's structure for various applications .
  • Condensation Reactions: It can react with aldehydes or ketones to form azo dyes through condensation reactions, which are significant in dye chemistry .

Research indicates that 4,4'-dihydroxyazobenzene exhibits biological activity, particularly in antimicrobial and antioxidant properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in pharmaceuticals and as a preservative in various formulations . Additionally, its antioxidant properties suggest potential applications in preventing oxidative stress-related damage in biological systems.

The synthesis of 4,4'-dihydroxyazobenzene typically involves the following methods:

  • Diazotization Method: This method involves the diazotization of aniline followed by coupling with phenol. The general steps include:
    • Dissolving aniline in hydrochloric acid and cooling it.
    • Adding sodium nitrite to form diazonium salt.
    • Coupling this with phenol under controlled conditions to yield 4,4'-dihydroxyazobenzene .
  • Reduction Methods: Reduction of nitro compounds or other derivatives can also yield 4,4'-dihydroxyazobenzene through various catalytic processes.

4,4'-Dihydroxyazobenzene has a variety of applications across multiple fields:

  • Dye Industry: It is used as an intermediate in the production of azo dyes due to its ability to form stable colored compounds.
  • Photonic Devices: Its photoresponsive properties make it suitable for applications in optical devices and sensors.
  • Biological Research: The compound's biological activities are explored for potential use in pharmaceuticals and as a biochemical probe .

Interaction studies involving 4,4'-dihydroxyazobenzene have focused on its behavior in different solvents and under varying conditions. These studies reveal how solvent polarity affects its photoisomerization efficiency and stability. Additionally, research has explored its interactions with biomolecules, indicating potential pathways for drug delivery systems or therapeutic applications .

Several compounds exhibit structural similarities to 4,4'-dihydroxyazobenzene but differ in their functional groups or substituents. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
AzobenzeneLacks hydroxyl groups; simpler structurePrimarily known for photoisomerization without additional reactivity from hydroxyls
4-HydroxyazobenzeneContains one hydroxyl group at the para positionExhibits different solubility and reactivity compared to 4,4'-dihydroxyazobenzene
2,2'-DihydroxyazobenzeneHydroxyl groups at ortho positionsDifferent steric effects leading to varied chemical behavior
4-AminoazobenzeneContains an amino group instead of hydroxylsExhibits different biological activities due to amine functionality

These compounds highlight the unique properties of 4,4'-dihydroxyazobenzene arising from its specific substitution pattern and functional groups. Its dual hydroxyl groups provide enhanced reactivity and solubility compared to its analogs.

XLogP3

3.4

UNII

F4YLC7I7DN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51437-66-2
2050-16-0

Dates

Modify: 2023-08-15

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